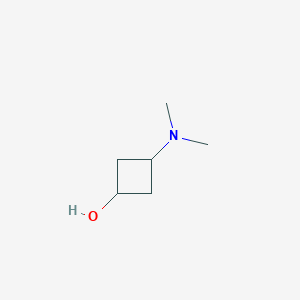
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as DBMMS, is a chemical compound that has gained significant attention in scientific research. DBMMS is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound with a high degree of purity. N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for research on N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide. One area of interest is the development of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base. The reaction yields N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide as a white solid with a high degree of purity. The synthesis of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Propiedades
IUPAC Name |
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18-19(2)23(15-14-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFTXPXHZPBPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)
![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)
![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)
![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B2773373.png)
